5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid
Description
Properties
IUPAC Name |
5-ethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-3-10-8-12(15(18)19)14(20-10)16-13(17)11-7-5-4-6-9(11)2/h4-8H,3H2,1-2H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQDCEOFECGROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis .
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Thiophene derivatives exhibit significant variability in bioactivity and physicochemical properties depending on substituent types and positions. Key comparisons include:
Physicochemical Properties
- Solubility : Carboxylic acid derivatives (e.g., target compound) are more water-soluble than ester analogs () but less lipophilic, impacting bioavailability .
- Crystallography : Brominated isomers (a/2b) showed distinct crystal packing due to bromine positioning, suggesting that substituent placement in the target compound could influence solid-state stability .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Substituents at position 2 (amide vs. ester) and position 5 (ethyl vs. methyl) critically modulate bioactivity and solubility. For instance, ester groups enhance lipophilicity but may reduce target engagement specificity .
- Spectroscopic Characterization : NMR and X-ray crystallography () are vital for confirming isomerism and molecular conformation, which are relevant to the target compound’s structural validation .
Biological Activity
5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid, with the chemical formula C15H15NO3S and CAS number 380645-32-9, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The compound belongs to the thiophene family, known for their aromatic properties and diverse biological activities. Its structure includes a thiophene ring substituted with an ethyl group and a 2-methylbenzamido moiety, which contributes to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in critical cellular pathways.
Potential Targets:
- Enzymatic Inhibition : The compound may act as an inhibitor of enzymes related to cancer cell proliferation.
- Receptor Interaction : It could interact with receptors that modulate inflammatory responses.
Biological Activity
Research indicates that this compound exhibits anticancer and antimicrobial properties. Below are summarized findings from various studies:
| Activity | Study Findings |
|---|---|
| Anticancer | Exhibits cytotoxic effects on cancer cell lines, inhibiting cell growth at micromolar concentrations. |
| Antimicrobial | Demonstrated activity against various bacterial strains, indicating potential as an antibiotic agent. |
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in cancer cells, leading to a significant decrease in cell viability (IC50 values in the low micromolar range) .
- Antimicrobial Effects : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed notable inhibition zones in disc diffusion assays, supporting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the substituents on the thiophene ring and the amide group can significantly influence its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Methyl substitution | Increased potency against cancer cell lines |
| Ethyl group presence | Enhanced solubility and bioavailability |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the thiophene core. A common approach includes:
Thiophene Core Formation : Use the Gewald reaction to introduce the thiophene ring via condensation of ketones with cyanoacetates and sulfur .
Functionalization : Sequential amidation (e.g., 2-methylbenzamide group) and ester hydrolysis (to yield the carboxylic acid) .
- Key Conditions :
- Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) for amidation .
- Catalysts: Triethylamine (TEA) to facilitate acylation .
- Purification: Reverse-phase HPLC or column chromatography to isolate the final product .
- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of acylating agents) and monitor reaction progress via TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 10.5–12.0 ppm (carboxylic acid -OH, broad), δ 7.5–8.5 ppm (aromatic protons from 2-methylbenzamido), and δ 1.2–1.5 ppm (ethyl group -CH2-) .
- ¹³C NMR : Signals at δ 165–170 ppm (carboxylic acid C=O) and δ 165–168 ppm (amide C=O) .
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid and amide) and ~3300 cm⁻¹ (N-H stretch of amide) .
- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for confirming regioselectivity in synthesis .
Advanced Research Questions
Q. How can researchers optimize the Gewald reaction for introducing the thiophene core in the synthesis of this compound?
- Methodological Answer :
- Reagent Selection : Use ethyl cyanoacetate and ketones (e.g., acetylacetone) with elemental sulfur as the sulfur source .
- Temperature Control : Maintain 80–100°C for 6–12 hours to ensure cyclization .
- Catalysis : Add morpholine or piperidine to accelerate the reaction .
- Troubleshooting : If yield is low, replace sulfur with Lawesson’s reagent for improved cyclization efficiency .
Q. What strategies are recommended for resolving contradictions in reported biological activities of similar thiophene derivatives?
- Methodological Answer :
- Comparative Assays : Perform parallel testing under standardized conditions (e.g., enzyme inhibition assays with consistent substrate concentrations) .
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethyl vs. methyl groups) to isolate contributions to activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., cyclooxygenase-2) and validate with mutagenesis studies .
Q. What are the critical factors affecting the stability of this compound under different storage conditions, and how should they be managed?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the amide bond in acidic/basic conditions or oxidation of the thiophene ring .
- Storage Recommendations :
- Temperature : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation .
- Solubility : Lyophilize and store as a solid; avoid aqueous solutions unless buffered at pH 6–7 .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to track degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
